

An In-depth Technical Guide to m-PEG3-OH: Structure, Properties, and Applications

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Compound of Interest

Compound Name: *m*-PEG3-OH

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Introduction

m-PEG3-OH, chemically known as 2-(2-(2-methoxyethoxy)ethoxy)ethanol, is a monodisperse, short-chain polyethylene glycol (PEG) derivative.[1][2] It consists of a triethylene glycol backbone with one terminal hydroxyl (-OH) group and the other capped with a methoxy (-OCH₃) group.[3][4] This structure provides a unique combination of hydrophilicity, biocompatibility, and a reactive handle for chemical modification.[5][6] Consequently, **m-PEG3-OH** is a crucial building block and linker molecule in biomedical research and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of therapeutic molecules.[7][8] This guide provides a comprehensive overview of its structure, physicochemical properties, and key applications, complete with experimental protocols and workflow diagrams.

Chemical Structure and Identity

The fundamental structure of **m-PEG3-OH** features a chain of three repeating ethylene glycol units, providing flexibility and water solubility. One end of the chain is terminated by a stable methoxy group, which prevents unwanted reactivity, while the other end possesses a primary alcohol (hydroxyl group) that serves as a versatile point for chemical conjugation.[4][5]

- IUPAC Name: 2-[2-(2-methoxyethoxy)ethoxy]ethanol[2]
- Synonyms: Triethylene glycol monomethyl ether, Methyl triethylene glycol, Methoxytriglycol[2][4][9][10]

- CAS Number: 112-35-6[7][9][11]
- Molecular Formula: C₇H₁₆O₄[9][11][12]
- SMILES: COCCOCCOCCO[2][7][13]

Physicochemical and Technical Properties

The properties of **m-PEG3-OH** make it a highly valuable reagent in bioconjugation and drug delivery applications. Its liquid form at room temperature, high water solubility, and defined chain length are key advantages. A summary of its quantitative data is presented below.

Property	Value	Reference(s)
Molecular Weight	164.20 g/mol	[7][11][12][13]
Appearance	Colorless to light yellow liquid	[4][7][12]
Density	1.0 - 1.0494 g/cm ³ at 25 °C	[7][10][11]
Boiling Point	233.9 ± 20.0 °C at 760 mmHg	[11]
Melting Point	-44 to -45 °C	[4][11]
Flash Point	95.3 ± 21.8 °C	[11]
Refractive Index	1.427 - 1.439 at 20 °C	[4][11]
Solubility	Soluble in water, DMSO, DCM, DMF, and most organic solvents	[3][6][7][14]
Purity	≥95% - 99.86% (Commercial Grades)	[9][12][13]
Storage Conditions	Store at -20°C for long-term (years); 4°C for short-term	[7][12]

Applications in Drug Development: PROTAC Linkers

A primary application of **m-PEG3-OH** is as a foundational piece for constructing linkers used in Proteolysis Targeting Chimeras (PROTACs).[7][11] PROTACs are heterobifunctional molecules

that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8]

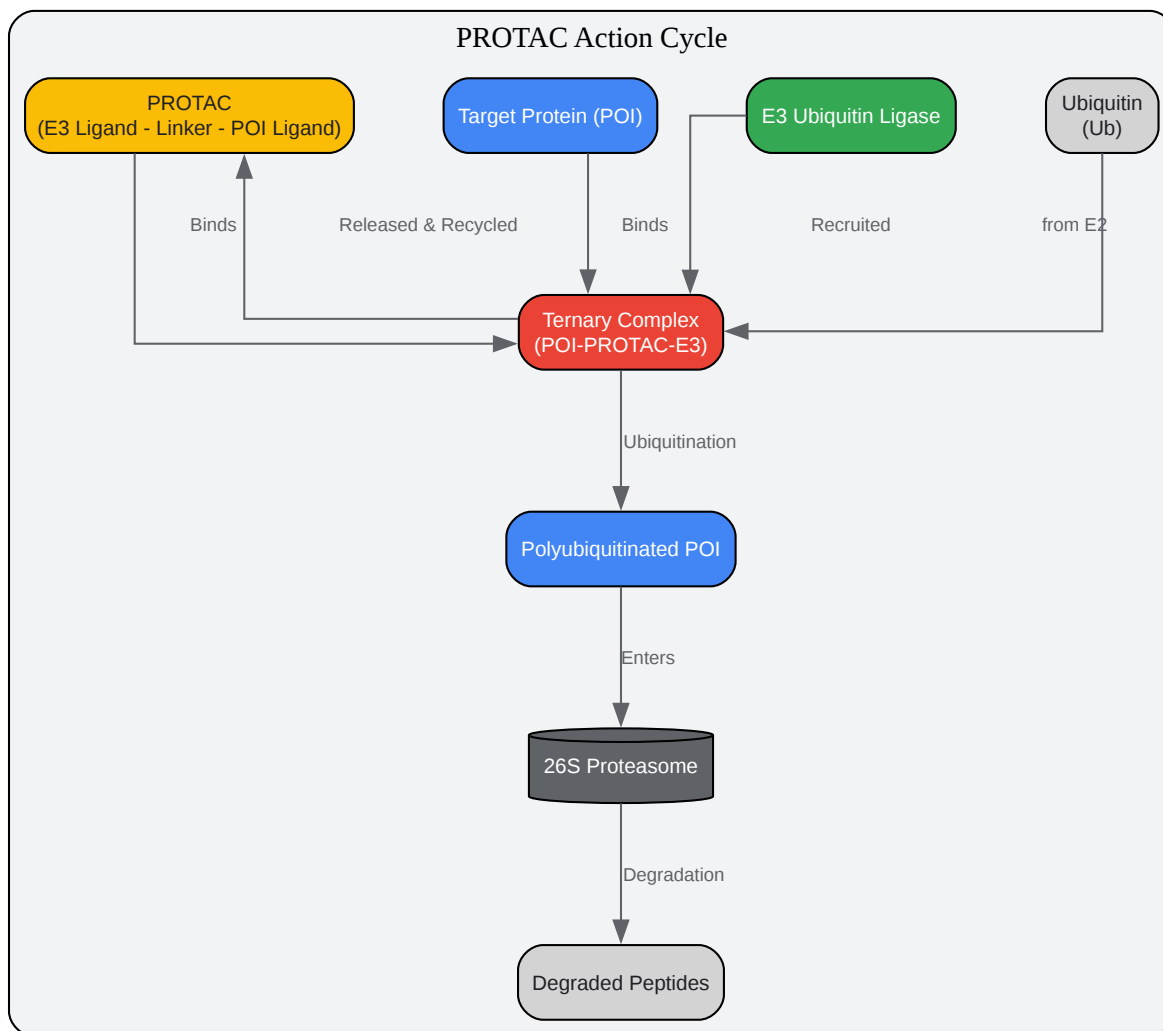
The linker component, for which **m-PEG3-OH** is a precursor, is critical for a PROTAC's efficacy. It influences:

- **Optimal Spacing:** The linker's length and flexibility, provided by the PEG chain, are crucial for the successful formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[8]
- **Solubility and Pharmacokinetics:** The inherent hydrophilicity of the PEG chain enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule.[5][8] This can significantly improve the drug's absorption, distribution, metabolism, and excretion (ADME) properties.[8]

The terminal hydroxyl group of **m-PEG3-OH** is not typically used for direct conjugation in this context. Instead, it is first "activated"—often by converting it into a better leaving group like a mesylate (OMs), tosylate (OTs), or by functionalizing it with a carboxylic acid or amine—to facilitate robust covalent bond formation with the E3 ligase ligand or the target protein ligand.[1][15]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The diagram below illustrates the catalytic mechanism by which a PROTAC molecule, featuring a linker derived from a precursor like **m-PEG3-OH**, induces the degradation of a target Protein of Interest (POI).



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PROTAC-mediated protein degradation pathway.

Experimental Protocol: Activation of m-PEG3-OH via Mesylation

To be used as a linker, the terminal hydroxyl group of **m-PEG3-OH** is often converted into a mesylate (m-PEG3-OMs), which is an excellent leaving group for subsequent nucleophilic substitution reactions.^[1] The following protocol details this critical activation step.

Objective: To synthesize 2-[2-(2-methoxyethoxy)ethoxy]ethyl methanesulfonate (m-PEG3-OMs) from **m-PEG3-OH**.

Materials:

- **m-PEG3-OH** (1 equivalent)
- Methanesulfonyl chloride (MsCl, 2.1 eq.)^[1]
- Triethylamine (Et₃N, 1.33 eq.)^[1]
- Anhydrous Dichloromethane (CH₂Cl₂)^[1]
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Oven-dried round-bottom flask and standard laboratory glassware
- Magnetic stirrer and stirring bar
- Ice-salt bath

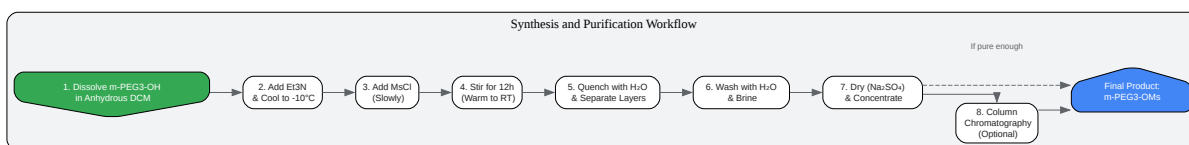
Procedure:

- Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve **m-PEG3-OH** (1 eq.) in anhydrous dichloromethane.^[1]
- Addition of Base: Add triethylamine (1.33 eq.) to the solution.^[1]
- Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.^[1]

- Addition of Mesylating Agent: While stirring, slowly add methanesulfonyl chloride (2.1 eq.) to the cooled solution.[1]
- Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.[1]
- Work-up: Quench the reaction by adding deionized water. Separate the organic layer.
- Extraction: Wash the organic layer sequentially with deionized water (3x) and then with brine (3x).[1]
- Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent using a rotary evaporator to yield the crude m-PEG3-OMs product.[1]
- Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.[1]

Experimental Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification of m-PEG3-OMs from **m-PEG3-OH**.



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Workflow for the synthesis of m-PEG3-OMs.

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